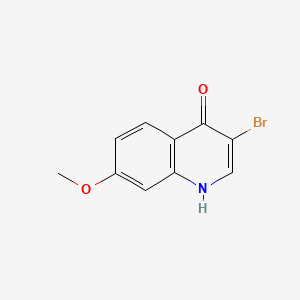

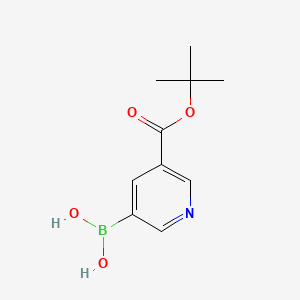

![molecular formula C9H8N2O2 B598815 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1198095-99-6](/img/structure/B598815.png)

5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

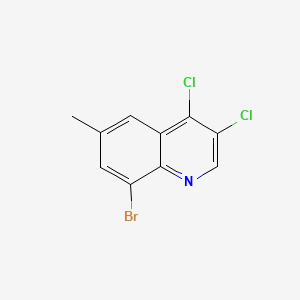

“5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a chemical compound with the linear formula C9H8N2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in scientific literature . The process involves various chemical reactions and the use of specific reagents .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms forms the unique structure of the compound .

Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it has been used as a starting material in the synthesis of azaserotonin .

科学的研究の応用

Antibacterial Activity : A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, starting from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. One compound in this series exhibited antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Synthesis of Pyrrolopyridine Derivatives : Research by Bencková and Krutošíková (1997) described the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, including derivatives of 1-methyl and 1-benzyl (Bencková & Krutošíková, 1997).

Condensation Reactions for Pyrrolopyridine Carboxylic Acids : Lichitsky et al. (2010) prepared 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation of 3-aminopyrroles (Lichitsky, Dudinov, Komogortsev, & Krayushkin, 2010).

Study of Vibrational Spectra and Structure : Bahgat et al. (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of similar compounds, contributing to the understanding of their chemical properties (Bahgat, Jasem, & El‐Emary, 2009).

Antiinflammatory and Analgesic Activity : Muchowski et al. (1985) synthesized 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, demonstrating potential for antiinflammatory and analgesic activity (Muchowski, Unger, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).

Synthesis for Potential Antibacterial Drugs : Devi et al. (2018) synthesized derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, showcasing potential as antibacterial drugs (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).

Pharmaceutical Intermediate Synthesis : Wang et al. (2006) described the practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid (Wang, Zhi, Baum, Chen, Crockett, Huang, Eisenberg, Ng, Larsen, Martinelli, & Reider, 2006).

Investigation of Drug Metabolism : Johnson et al. (2008) investigated the metabolism of a compound involving 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, providing insights into the biotransformation pathways in various animal models (Johnson, Kamath, Leet, Liu, Bhide, Tejwani, Zhang, Qian, Wei, Lombardo, & Shu, 2008).

作用機序

Target of Action

Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs), which play an essential role in various types of tumors .

Mode of Action

Compounds with similar structures have been shown to inhibit fgfrs, thereby preventing the abnormal activation of the fgfr signaling pathway .

Biochemical Pathways

Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways .

Result of Action

Similar compounds have been reported to inhibit cell proliferation, induce apoptosis, and significantly reduce the migration and invasion abilities of cancer cells .

特性

IUPAC Name |

5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-6-7(9(12)13)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTZMYMOQLUMHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC=C2C(=O)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673622 |

Source

|

| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198095-99-6 |

Source

|

| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B598742.png)

![Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B598748.png)

![Ethyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B598752.png)